

Application Notes and Protocols: Efficacy Assessment of Denv-IN-12 in AG129 Mice

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Compound of Interest

Compound Name: Denv-IN-12

Cat. No.: B15568450

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Introduction

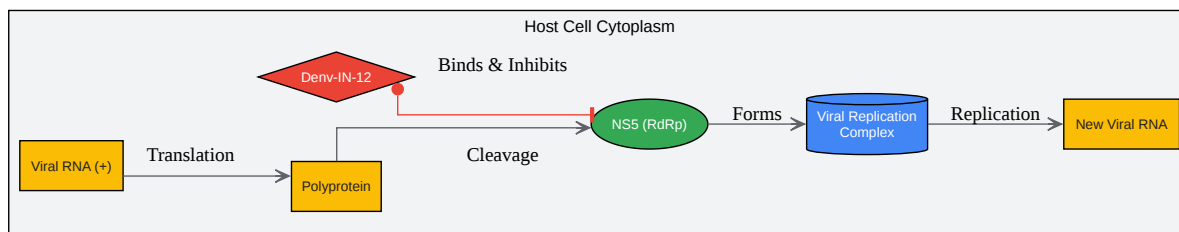
Dengue virus (DENV), a mosquito-borne flavivirus with four distinct serotypes (DENV-1, -2, -3, and -4), represents a significant global health threat, with an estimated 100–400 million infections occurring annually.[1][2] The absence of broadly effective vaccines and specific antiviral therapies underscores the urgent need for novel drug development.[3][4] This document provides a detailed protocol for evaluating the in vivo efficacy of **Denv-IN-12**, a novel inhibitor targeting the DENV non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp), using the AG129 mouse model.

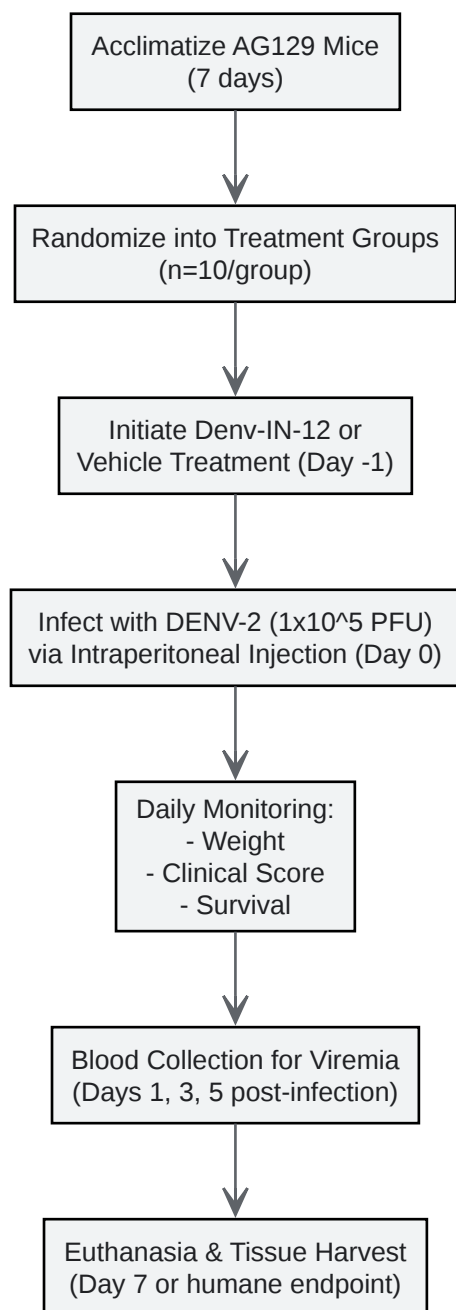
The AG129 mouse, which lacks receptors for both type I (IFN- α/β) and type II (IFN- γ) interferons, is a well-established and highly susceptible model for DENV infection.[5][6][7] These mice develop key features of human dengue infection, including viremia, vascular leakage, and thrombocytopenia, making them a valuable tool for assessing the efficacy of antiviral candidates.[6][7][8]

Mechanism of Action of Denv-IN-12

Denv-IN-12 is a potent and selective allosteric inhibitor of the DENV NS5 RdRp. The NS5 protein is a crucial enzyme for the replication of the viral RNA genome.[9] **Denv-IN-12** binds to a pocket on the NS5 protein, inducing a conformational change that impedes the initiation and

elongation of the nascent viral RNA chain. This ultimately halts viral replication within the host cell.





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